![molecular formula C15H14ClFN2O3 B4543517 N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea](/img/structure/B4543517.png)
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea, also known as CDU, is a chemical compound that has been studied extensively for its potential use in scientific research. CDU is a member of the phenylurea family of compounds, which are known to have a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects in animal models. These include the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the protection of neurons from damage. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea has a number of advantages for use in lab experiments, including its high potency and selectivity for certain enzymes. However, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea. One area of interest is in the development of new analogs of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea that may have even greater potency and selectivity for certain enzymes. Another area of interest is in the development of new drug delivery systems that may improve the efficacy and safety of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea for use in human patients. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea and its potential applications in a variety of different disease states.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of study is in the field of cancer research. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea has been shown to have antitumor activity in a number of different cancer cell lines, including breast, lung, and prostate cancer. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-fluorophenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-fluorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-13-8-14(22-2)12(7-9(13)16)19-15(20)18-11-6-4-3-5-10(11)17/h3-8H,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLHEYGOZEVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2F)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-fluorophenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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